1,1,1-Trifluorohept-2-ene
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Overview
Description
1,1,1-Trifluorohept-2-ene is an organic compound with the molecular formula C7H11F3 It is characterized by the presence of three fluorine atoms attached to the first carbon of a heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluorohept-2-ene can be synthesized through several methods. One common approach involves the reaction of hept-2-ene with a fluorinating agent such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale, ensuring consistency and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluorohept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated fluorinated hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated fluorinated hydrocarbons.
Substitution: Fluorinated ethers and other substituted derivatives.
Scientific Research Applications
1,1,1-Trifluorohept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluorohept-2-ene involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, influencing their activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluorohex-2-ene
- 1,1,1-Trifluoropent-2-ene
- 1,1,1-Trifluorobut-2-ene
Uniqueness
1,1,1-Trifluorohept-2-ene is unique due to its longer carbon chain compared to similar compounds. This structural difference can result in distinct physical and chemical properties, such as boiling point, solubility, and reactivity. The longer chain may also influence the compound’s interactions with biological targets, potentially leading to different biological activities and applications.
Properties
CAS No. |
66716-12-9 |
---|---|
Molecular Formula |
C7H11F3 |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
1,1,1-trifluorohept-2-ene |
InChI |
InChI=1S/C7H11F3/c1-2-3-4-5-6-7(8,9)10/h5-6H,2-4H2,1H3 |
InChI Key |
QRILSXJWCCVOIT-UHFFFAOYSA-N |
SMILES |
CCCCC=CC(F)(F)F |
Canonical SMILES |
CCCCC=CC(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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